molecular formula C10H14N2OSi B1421079 5-Methoxy-4-(trimethylsilyl)nicotinonitrile CAS No. 1138444-11-7

5-Methoxy-4-(trimethylsilyl)nicotinonitrile

Cat. No. B1421079
M. Wt: 206.32 g/mol
InChI Key: ZCNLVKRBBKJZFI-UHFFFAOYSA-N
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Description

5-Methoxy-4-(trimethylsilyl)nicotinonitrile is a chemical compound with the empirical formula C10H14N2OSi . Its molecular weight is 206.32 . It is a solid substance .


Molecular Structure Analysis

The SMILES string of 5-Methoxy-4-(trimethylsilyl)nicotinonitrile is COc1cncc(C#N)c1Si©C . The InChI is 1S/C10H14N2OSi/c1-13-9-7-12-6-8(5-11)10(9)14(2,3)4/h6-7H,1-4H3 .


Physical And Chemical Properties Analysis

5-Methoxy-4-(trimethylsilyl)nicotinonitrile is a solid substance . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Molecular Structure Analysis

The molecule of the title nicotinonitrile derivative, which shares some structural similarities with 5-Methoxy-4-(trimethylsilyl)nicotinonitrile, is non-planar. This molecular characteristic has implications in molecular interactions and bonding. For instance, in the case of a specific nicotinonitrile derivative, weak intramolecular C—H⋯N interactions generate S(5) ring motifs and the molecules are linked by weak intermolecular interactions into a supramolecular three-dimensional network (Chantrapromma et al., 2009).

Photovoltaic Applications

5-Methoxy-4-(trimethylsilyl)nicotinonitrile derivatives are investigated in the field of photovoltaics. A study on a similar nicotinonitrile derivative used as a co-sensitizer dye in dye-sensitized solar cells (DSSCs) showed significantly improved efficiency, suggesting potential applications for 5-Methoxy derivatives in enhancing solar cell performance (Hemavathi et al., 2019).

Antiprotozoal Activity

Some nicotinonitrile derivatives, related to 5-Methoxy-4-(trimethylsilyl)nicotinonitrile, have been synthesized and shown to exhibit significant antiprotozoal activity. This suggests the potential of 5-Methoxy derivatives in the development of new treatments for protozoal infections (Ismail et al., 2003).

Luminescent Materials

Nicotinonitrile derivatives, including those similar to 5-Methoxy-4-(trimethylsilyl)nicotinonitrile, are being explored for their luminescent properties. This could lead to applications in light-emitting materials, with potential uses in various electronic and photonic devices (Ahipa et al., 2014).

Antimicrobial Activity

Research has been conducted on nicotinonitrile derivatives for their antimicrobial properties, indicating the possibility of 5-Methoxy derivatives being used in developing new antimicrobial agents (Guna et al., 2015).

Corrosion Inhibition

Nicotinonitrile derivatives have been investigated as corrosion inhibitors. This suggests that 5-Methoxy-4-(trimethylsilyl)nicotinonitrile could be useful in protecting materials against corrosion, particularly in acidic environments (Fouda et al., 2019).

Peptide Synthesis

Compounds with trimethylsilyl groups have been used in peptide synthesis, indicating potential uses of 5-Methoxy-4-(trimethylsilyl)nicotinonitrile in this area (Fujii et al., 1987).

Safety And Hazards

The product is sold “as-is” without any representation or warranty whatsoever with respect to the product, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party . More detailed safety and hazard information are not available in the sources I found.

properties

IUPAC Name

5-methoxy-4-trimethylsilylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OSi/c1-13-9-7-12-6-8(5-11)10(9)14(2,3)4/h6-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNLVKRBBKJZFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1)C#N)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501223513
Record name 5-Methoxy-4-(trimethylsilyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501223513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-4-(trimethylsilyl)nicotinonitrile

CAS RN

1138444-11-7
Record name 5-Methoxy-4-(trimethylsilyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138444-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-4-(trimethylsilyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501223513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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